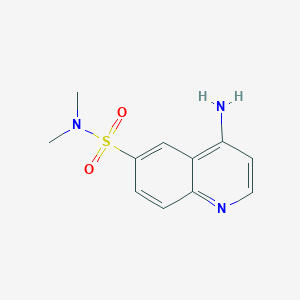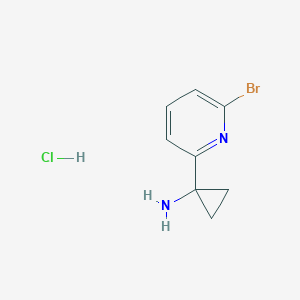
3-Acetyl-6,7-dimethoxychroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-6,7-dimethoxychroman-4-one is a chemical compound belonging to the chromanone family Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring This particular compound is characterized by the presence of acetyl and methoxy groups at specific positions on the chromanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6,7-dimethoxychroman-4-one typically involves the use of starting materials such as 1,3,4,5-tetramethoxybenzene and 4′-benzyloxy-2′,3′-dimethoxy-6′-hydroxyacetophenone . One common method involves the use of asymmetric transfer hydrogenation using Noyori’s Ru catalyst, which provides high yield and enantiomeric excess . Another approach involves the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone, followed by further reactions to introduce the acetyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-6,7-dimethoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
3-Acetyl-6,7-dimethoxychroman-4-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Acetyl-6,7-dimethoxychroman-4-one involves its interaction with various molecular targets. The acetyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chromanone derivatives such as:
5,7,8-Trioxygenated chroman-4-ones: These compounds have additional oxygen-containing functional groups and exhibit different biological activities.
Chroman-4-one derivatives: These include compounds like taxifolin, which have similar structural features but differ in their functional groups and biological properties.
Uniqueness
3-Acetyl-6,7-dimethoxychroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl and methoxy groups makes it a versatile scaffold for further chemical modifications and applications .
Propiedades
Número CAS |
54013-51-3 |
|---|---|
Fórmula molecular |
C13H14O5 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
3-acetyl-6,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H14O5/c1-7(14)9-6-18-10-5-12(17-3)11(16-2)4-8(10)13(9)15/h4-5,9H,6H2,1-3H3 |
Clave InChI |
RIURHXILRSKEQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1COC2=CC(=C(C=C2C1=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B15066123.png)

![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)







